1alpha,5alpha,6beta-3-Benzyl-6-dibenzylamino-3-aza-bicyclo[3.1.0]hexane-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1alpha,5alpha,6beta-3-Benzyl-6-dibenzylamino-3-aza-bicyclo[3.1.0]hexane-6-carbonitrile is a useful research compound. Its molecular formula is C27H27N3 and its molecular weight is 393.534. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1alpha,5alpha,6beta-3-Benzyl-6-dibenzylamino-3-aza-bicyclo[3.1.0]hexane-6-carbonitrile (CAS Number: 164799-11-5) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and receptor modulation. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Molecular Structure and Properties
The molecular formula of the compound is C27H27N3, with a molecular weight of 393.53 g/mol. Its structure includes a bicyclic framework that is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C27H27N3 |
Molecular Weight | 393.53 g/mol |
CAS Number | 164799-11-5 |
Minimum Purity | 98% |
Antitumor Properties
Research indicates that compounds related to the bicyclo[3.1.0]hexane framework exhibit significant antitumor activity. A study evaluated various derivatives, including those similar to this compound, against multiple cancer cell lines such as K562 (human erythroleukemia), Jurkat (T lymphocyte), HeLa (cervical carcinoma), and CT26 (mouse colon carcinoma) .
The findings revealed:
- IC50 Values : The most effective compounds demonstrated IC50 values ranging from 4.2 to 24.1 µM across different cell lines.
- Mechanism of Action : The treatment led to significant cell cycle alterations, particularly an accumulation of cells in the SubG1 phase indicative of apoptosis induction .
- Morphological Changes : Confocal microscopy showed that actin filaments were disrupted in treated HeLa cells, suggesting cytoskeletal reorganization as a result of compound exposure .
Receptor Interaction
The compound has also been investigated for its affinity towards adenosine receptors, particularly the A3 receptor, which is associated with inflammation and cancer . Studies have shown that modifications at specific positions on the bicyclo[3.1.0]hexane scaffold can enhance receptor selectivity and potency:
- A3 Receptor Affinity : Certain derivatives exhibited moderate affinity (K_i = 0.38 µM) for the A3 receptor, indicating potential therapeutic applications in inflammatory conditions .
In Vivo Studies
In vivo experiments conducted on Balb/C mice demonstrated the impact of related bicyclo[3.1.0]hexane compounds on tumor growth dynamics, showing promising results in reducing tumor size and improving survival rates .
Comparative Analysis
A comparative analysis was performed between various bicyclo[3.1.0]hexane derivatives to assess their biological activity:
Compound | IC50 (µM) | A3 Receptor Affinity (K_i µM) | Cell Line Tested |
---|---|---|---|
1alpha,5alpha,6beta-3-Benzyl... | 4.2 - 24.1 | 0.38 | K562, HeLa, CT26 |
Other Derivative A | 10 - 30 | Not specified | Jurkat |
Other Derivative B | 15 - 35 | Not specified | Vero |
Propiedades
IUPAC Name |
(1S,5R)-3-benzyl-6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3/c28-21-27(25-19-29(20-26(25)27)16-22-10-4-1-5-11-22)30(17-23-12-6-2-7-13-23)18-24-14-8-3-9-15-24/h1-15,25-26H,16-20H2/t25-,26+,27? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFXRNKNESEOCU-ZVBBVAIHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2(C#N)N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2(C#N)N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.